molecular formula C13H13NO2S B161731 Ethyl 2-m-tolylthiazole-4-carboxylate CAS No. 132089-33-9

Ethyl 2-m-tolylthiazole-4-carboxylate

Cat. No. B161731
M. Wt: 247.31 g/mol
InChI Key: LQCPJZNCZBKRBX-UHFFFAOYSA-N
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Description

Ethyl 2-m-tolylthiazole-4-carboxylate is a chemical compound with the molecular formula C13H13NO2S and a molecular weight of 247.31 g/mol .


Synthesis Analysis

The synthesis of Ethyl 2-m-tolylthiazole-4-carboxylate involves reacting ethyl bromopyruvate and thiourea . The compound is then collected as off-white precipitates . Another method involves the use of ethyl acetoacetate and N-bromosuccinimide in dichloromethane to give the intermediate ethyl 2-bromo-3-oxobutanoate, which is then reacted with thiourea .


Molecular Structure Analysis

The molecular structure of Ethyl 2-m-tolylthiazole-4-carboxylate consists of a thiazole ring attached to a carboxylate group . The compound also contains a methyl group on the thiazole ring .


Chemical Reactions Analysis

Ethyl 2-m-tolylthiazole-4-carboxylate can undergo various chemical reactions. For instance, it can be used as a starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .

Scientific Research Applications

Corrosion Inhibition of Copper

A review highlights the use of tolyltriazole, a compound with potential chemical similarity or relevance in corrosion inhibition applications, as an inhibitor for copper and brass in various corrosive environments. It demonstrates how pretreatment with tolyltriazole offers protection to copper against oxidation and corrosion in different atmospheres and aqueous solutions, suggesting potential applications of related compounds in metal preservation (Walker, 1976).

Ethyl Carbamate in Foods and Beverages

Another review discusses Ethyl Carbamate (EC), detailing its occurrence in fermented foods and beverages and its classification as a probable human carcinogen by the International Agency for Research on Cancer (IARC). This work elaborates on the chemical mechanisms of EC formation and methods to detect and reduce its levels in food, illustrating the importance of monitoring and managing such compounds in consumer products (Weber & Sharypov, 2009).

Alternatives to Poly(ethylene glycol) in Drug Delivery

Research on alternatives to Poly(ethylene glycol) (PEG) due to its immunogenicity highlights the search for new polymers to improve drug delivery systems. This area of study indicates a broader interest in developing safer and more effective materials for biomedical applications, which could be relevant for the exploration of Ethyl 2-m-tolylthiazole-4-carboxylate in similar contexts (Thai Thanh Hoang Thi et al., 2020).

Semisynthetic Resorbable Materials from Hyaluronan Esterification

Research into the properties of materials derived from the chemical modification of hyaluronan through esterification demonstrates the potential for creating biocompatible, degradable materials suitable for various clinical applications. Such studies underline the significance of chemical modifications in producing new materials with desirable biological properties (Campoccia et al., 1998).

Safety And Hazards

As with any chemical compound, Ethyl 2-m-tolylthiazole-4-carboxylate should be handled with care. It’s important to follow safety guidelines to avoid potential hazards .

properties

IUPAC Name

ethyl 2-(3-methylphenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-3-16-13(15)11-8-17-12(14-11)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCPJZNCZBKRBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569500
Record name Ethyl 2-(3-methylphenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-m-tolylthiazole-4-carboxylate

CAS RN

132089-33-9
Record name Ethyl 2-(3-methylphenyl)-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132089-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(3-methylphenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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